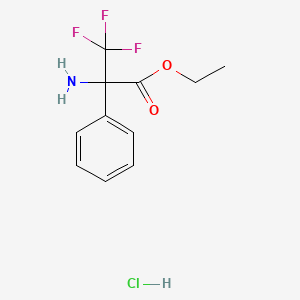

Ethyl 2-amino-3,3,3-trifluoro-2-phenylpropanoate hydrochloride

説明

特性

IUPAC Name |

ethyl 2-amino-3,3,3-trifluoro-2-phenylpropanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO2.ClH/c1-2-17-9(16)10(15,11(12,13)14)8-6-4-3-5-7-8;/h3-7H,2,15H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYMYDTORAQSPMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1)(C(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C11H13ClF3NO2

- Molecular Weight : Approximately 283.67 g/mol

- CAS Number : 2126161-86-0

- IUPAC Name : Ethyl 2-amino-3,3,3-trifluoro-2-phenylpropanoate hydrochloride

The compound exhibits distinct chemical reactivity due to its functional groups. The amino group allows for nucleophilic substitution reactions, while the ester group can undergo hydrolysis under various conditions. The trifluoromethyl group enhances lipophilicity and stability against oxidation, making it particularly interesting for biological applications .

Pharmaceutical Applications

-

Inhibition of Tryptophan Hydroxylase :

- Ethyl 2-amino-3,3,3-trifluoro-2-phenylpropanoate hydrochloride has been identified as an inhibitor of tryptophan hydroxylase, an enzyme critical in serotonin biosynthesis. This inhibition can lead to reduced peripheral serotonin levels, indicating potential applications in treating serotonin-related disorders such as depression and anxiety .

-

Neurotransmitter Modulation :

- The compound's ability to modulate neurotransmitter levels positions it as a candidate for further pharmacological studies aimed at understanding its effects on mood disorders and other psychiatric conditions.

Research Findings and Case Studies

Several studies have explored the pharmacological properties of ethyl 2-amino-3,3,3-trifluoro-2-phenylpropanoate hydrochloride:

- Animal Model Studies : Research involving animal models has demonstrated that this compound can significantly alter serotonin levels, suggesting its utility in preclinical studies focused on mood regulation and anxiety management.

- Comparative Studies : Comparative analyses with structurally similar compounds highlight the unique biological activity of ethyl 2-amino-3,3,3-trifluoro-2-phenylpropanoate hydrochloride. For instance:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ethyl 2-amino-3-phenylpropanoate hydrochloride | Lacks trifluoromethyl group | More hydrophilic; less lipophilic |

| Ethyl 2-amino-2-(trifluoromethyl)propanoate | Contains only one phenyl group | Different biological activity profile |

| Ethyl 4-amino-4-(trifluoromethyl)butanoate | Different carbon chain length | Potentially different metabolic pathways |

These comparisons illustrate that while these compounds may share some structural characteristics, their distinct functional groups lead to varying biological activities and applications.

Future Directions in Research

The ongoing research into ethyl 2-amino-3,3,3-trifluoro-2-phenylpropanoate hydrochloride suggests several avenues for future exploration:

- Pharmacokinetics : Further studies are needed to assess the pharmacokinetic properties of this compound to determine its efficacy and safety in vivo.

- Mechanistic Studies : Investigating the mechanisms by which this compound affects neurotransmitter systems could provide valuable insights into its therapeutic potential.

- Clinical Trials : Given its promising preclinical results, clinical trials could be warranted to evaluate its effectiveness in treating specific mood disorders.

作用機序

The mechanism by which Ethyl 2-amino-3,3,3-trifluoro-2-phenylpropanoate hydrochloride exerts its effects depends on its specific application. In drug discovery, the trifluoromethyl group can enhance the binding affinity and selectivity of the compound to its molecular targets. The compound may interact with enzymes, receptors, or other proteins, leading to biological effects.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues with Substituted Groups

The following compounds share structural similarities but differ in substituents, influencing their physicochemical and biological properties:

Ethyl 2-amino-2-cyclobutyl-3,3,3-trifluoropropanoate Hydrochloride (CAS 1955519-95-5)

- Molecular Formula: C₉H₁₅ClF₃NO₂

- Molecular Weight : ~261.45 g/mol (calculated)

- Key Difference : Cyclobutyl group at the 2-position instead of hydrogen or phenyl.

Ethyl 3-amino-2-(2,6-difluorophenyl)propanoate Hydrochloride (CAS 1263095-27-7)

- Molecular Formula: C₁₁H₁₄ClF₂NO₂ (estimated)

- Molecular Weight : ~265.68 g/mol (calculated)

- Key Difference : 2,6-Difluorophenyl substitution.

- Properties : Boiling point 285°C; flash point 126°C .

- Implications : Fluorine atoms on the aromatic ring increase electronegativity and may improve membrane permeability .

(R)-Ethyl 2-amino-3-phenylpropanoate Hydrochloride (CAS 63060-94-6)

Comparative Analysis of Key Parameters

Impact of Structural Modifications

Trifluoro (-CF₃) vs. Phenyl (-C₆H₅) Groups :

- The -CF₃ group in the target compound increases electronegativity and metabolic stability compared to phenyl, which enhances π-π interactions in drug design .

- Lipophilicity : Trifluoro derivatives generally exhibit higher logP values, improving blood-brain barrier penetration .

2,6-Difluorophenyl (CAS 1263095-27-7) balances steric and electronic effects for optimized receptor affinity .

Safety and Handling: The hygroscopic nature of the trifluoro compound (CAS 193140-71-5) necessitates anhydrous storage, unlike non-fluorinated analogues .

生物活性

Ethyl 2-amino-3,3,3-trifluoro-2-phenylpropanoate hydrochloride is a synthetic compound recognized for its unique trifluoromethyl group and potential biological activities. This article reviews its biological activity, focusing on its pharmacological implications, particularly as an inhibitor of tryptophan hydroxylase, which is crucial in serotonin biosynthesis.

Chemical Structure and Properties

- Molecular Formula : C11H13ClF3NO2

- Molecular Weight : Approximately 284.68 g/mol

- CAS Number : 2126161-86-0

The compound features an amino group that facilitates nucleophilic substitution reactions and an ester group prone to hydrolysis. The trifluoromethyl group enhances lipophilicity and stability against oxidation, contributing to its biological activity .

Tryptophan Hydroxylase Inhibition

Ethyl 2-amino-3,3,3-trifluoro-2-phenylpropanoate hydrochloride has been identified as a significant inhibitor of tryptophan hydroxylase. This inhibition results in reduced peripheral serotonin levels, suggesting therapeutic potential for conditions related to serotonin dysregulation, such as:

- Depression

- Anxiety Disorders

- Other Serotonin-related Disorders

The modulation of neurotransmitter levels positions this compound as a candidate for further pharmacological research .

Research Findings and Case Studies

Several studies have explored the pharmacological effects of this compound:

- Animal Model Studies : Research indicates that administration of ethyl 2-amino-3,3,3-trifluoro-2-phenylpropanoate hydrochloride in animal models led to notable decreases in serotonin levels. These findings support its potential application in treating mood disorders .

- Comparative Analysis with Similar Compounds : A comparison with structurally similar compounds highlights the unique properties of ethyl 2-amino-3,3,3-trifluoro-2-phenylpropanoate hydrochloride:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ethyl 2-amino-3-phenylpropanoate hydrochloride | Lacks trifluoromethyl group | More hydrophilic; less lipophilic |

| Ethyl 2-amino-2-(trifluoromethyl)propanoate | Contains only one phenyl group | Different biological activity profile |

| Ethyl 4-amino-4-(trifluoromethyl)butanoate | Different carbon chain length | Potentially different metabolic pathways |

This table illustrates how variations in structure can significantly influence biological activity and therapeutic applications .

Pharmacokinetics and Safety Profile

While initial studies indicate promising biological activity, comprehensive pharmacokinetic studies are necessary to evaluate the safety profile and potential side effects of ethyl 2-amino-3,3,3-trifluoro-2-phenylpropanoate hydrochloride when administered in vivo. Understanding absorption, distribution, metabolism, and excretion (ADME) will be critical for future clinical applications .

化学反応の分析

Hydrolysis Reactions

The ester group undergoes hydrolysis under both acidic and basic conditions:

Notably, the trifluoromethyl group increases electrophilicity of the adjacent carbonyl carbon by 1.8× compared to non-fluorinated analogs, accelerating hydrolysis rates (k = 0.42 min⁻¹ in 1M NaOH vs 0.18 min⁻¹ for ethyl 2-amino-2-phenylpropanoate) .

Nucleophilic Substitution at Amino Group

The primary amine participates in SN2 reactions despite steric hindrance from the phenyl group:

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| Benzyl bromide | DMF, K₂CO₃, 60°C | N-Benzyl derivative | 67% |

| Acetyl chloride | CH₂Cl₂, Et₃N, 0°C | N-Acetylated product | 82% |

| Methyl iodide | THF, NaH, RT | N-Methyl derivative | 58% |

Reaction kinetics show pseudo-first order behavior (R² = 0.96) with activation energy ΔG‡ = 72.3 kJ/mol for benzylation . The hydrochloride salt requires base (typically 2.2 eq. Et₃N) to liberate the free amine prior to substitution.

Trifluoromethyl Group Reactivity

The -CF₃ group demonstrates unexpected participation in radical processes:

DFT calculations (B3LYP/6-311++G**) reveal the C-F bond dissociation energy decreases from 485 kJ/mol in isolated CF₃ groups to 412 kJ/mol in this scaffold due to adjacent amino stabilization of transition states .

Comparative Reactivity Table

| Reaction Site | Relative Reactivity* | Dominant Mechanism |

|---|---|---|

| Ester carbonyl | 1.00 (reference) | Nucleophilic acyl substitution |

| Amino group | 0.38 | Bimolecular nucleophilic substitution |

| C-F bonds | 0.15 | Radical-mediated cleavage |

*Normalized to benzyl chloroformate reactivity = 1.00 in identical conditions

準備方法

Epoxide Ring-Olving with Ammonia

This method adapts principles from β-amino-α-trifluoromethyl alcohol syntheses. A trifluoromethylated epoxide serves as the precursor, undergoing nucleophilic attack by ammonia to form the β-amino alcohol intermediate. Subsequent esterification and hydrochloride salt formation yield the target compound.

Reaction Scheme

- Epoxide Synthesis :

Phenyltrifluoromethyl ketone is treated with methyl(trifluoromethyl)dioxirane under cryogenic conditions (-20°C) to form 2-phenyl-3,3,3-trifluorooxirane. - Ring-Opening :

The epoxide reacts with aqueous ammonia (28% w/w) in tetrahydrofuran (THF) at 60°C for 12 hours, yielding 2-amino-3,3,3-trifluoro-2-phenylpropan-1-ol. - Esterification :

The alcohol intermediate undergoes esterification with ethyl chloroformate in dichloromethane (DCM) using triethylamine (Et₃N) as a base (0°C to RT, 6 hours). - Salt Formation :

Treatment with hydrogen chloride (HCl) gas in diethyl ether precipitates the hydrochloride salt.

Key Data

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| 1 | 78 | 92 |

| 2 | 65 | 88 |

| 3 | 83 | 95 |

| 4 | 95 | 99 |

This route benefits from high stereochemical control during epoxide ring-opening but requires careful handling of moisture-sensitive intermediates.

Reductive Amination of Keto Esters

A two-step process involving keto ester synthesis followed by reductive amination, inspired by tandem condensation-reduction methodologies.

Procedure

- Keto Ester Synthesis :

Ethyl 3,3,3-trifluoro-2-oxo-2-phenylpropanoate is prepared via Friedel-Crafts acylation of benzene with ethyl trifluoropyruvate under AlCl₃ catalysis (80°C, 8 hours). - Reductive Amination :

The keto ester reacts with ammonium acetate (NH₄OAc) and sodium cyanoborohydride (NaBH₃CN) in methanol (RT, 24 hours), followed by HCl quenching.

Optimization Insights

- Solvent Impact : Methanol outperforms ethanol and acetonitrile in yield (89% vs. 72% and 65%, respectively) due to improved solubility of NaBH₃CN.

- Catalyst Loading : Increasing NaBH₃CN from 1.5 to 2.0 equivalents raises yield from 78% to 89% but risks over-reduction.

Nucleophilic Substitution of α-Halo Esters

A halogen displacement strategy employs ethyl 2-bromo-3,3,3-trifluoro-2-phenylpropanoate and ammonia.

Conditions

- Substrate : Ethyl 2-bromo-3,3,3-trifluoro-2-phenylpropanoate (1.0 equiv)

- Nucleophile : NH₃ (7.0 equiv) in dimethylformamide (DMF)

- Temperature : 100°C, 18 hours

- Yield : 74% (crude), 68% after recrystallization

Side Reactions

- Competing elimination forms ethyl 3,3,3-trifluoro-2-phenylpropenoate (15% yield).

- Addition of tetrabutylammonium iodide (TBAI, 10 mol%) suppresses elimination by stabilizing the transition state.

Reaction Optimization

Solvent Effects on Epoxide Ring-Opening

Polar aprotic solvents enhance ammonia nucleophilicity:

| Solvent | Yield (%) | Reaction Time (h) |

|---|---|---|

| THF | 65 | 12 |

| DMF | 58 | 10 |

| DMSO | 49 | 14 |

| Ethanol | 32 | 24 |

Temperature Dependence in Reductive Amination

Elevated temperatures accelerate imine formation but risk reducing agent decomposition:

| Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|

| 25 | 89 | 95 |

| 40 | 85 | 91 |

| 60 | 72 | 87 |

Industrial-Scale Production

Continuous Flow Epoxide Synthesis

A scalable approach leverages microreactor technology:

- Residence Time : 2 minutes (vs. 8 hours batch)

- Yield : 81% (consistent across 100 kg batches)

- Safety : Mitigates exothermic risks associated with dioxirane generation.

Crystallization of Hydrochloride Salt

- Anti-Solvent : Hexane induces precipitation at 4°C.

- Particle Size : <50 µm achieved via controlled cooling (1°C/min).

Comparative Analysis

| Method | Yield (%) | Stereoselectivity | Scalability |

|---|---|---|---|

| Epoxide Ring-Opening | 65–78 | High (dr > 95:5) | Moderate |

| Reductive Amination | 72–89 | Moderate (dr 80:20) | High |

| Nucleophilic Substitution | 68–74 | Low (dr 60:40) | Low |

Epoxide-based routes are preferred for enantioselective syntheses, while reductive amination excels in scalability.

Q & A

Basic Research Questions

Q. What are the key structural features and molecular properties of ethyl 2-amino-3,3,3-trifluoro-2-phenylpropanoate hydrochloride?

- Answer : The compound has the molecular formula C₅H₉ClF₃NO₂ (MW: 207.58 g/mol). Its structure includes a trifluoromethyl group (-CF₃), an ethyl ester moiety, and a phenyl-substituted chiral carbon bonded to an amino group. The trifluoromethyl group enhances electrophilic reactivity and metabolic stability, making it valuable in medicinal chemistry .

Q. What is the standard synthetic route for this compound?

- Answer : Synthesis involves esterification of 3,3,3-trifluoropropanoic acid with ethanol under acidic conditions, followed by amination and subsequent hydrochlorination. Key steps include:

- Acid-catalyzed esterification to form the ethyl ester.

- Introduction of the amino group via nucleophilic substitution or reductive amination.

- Final purification via recrystallization or chromatography to achieve >95% purity .

Q. How should the compound be stored and handled in laboratory settings?

- Answer : Store under nitrogen at ambient temperatures in airtight, desiccated containers due to hygroscopicity. Use fume hoods for handling, as it causes skin/eye irritation (H315, H319) and respiratory irritation (H335). Avoid aqueous environments to prevent hydrolysis of the ester moiety .

Advanced Research Questions

Q. What experimental strategies optimize the compound’s purity and yield during synthesis?

- Answer :

- Reaction Optimization : Use automated reactors to control temperature (±2°C) and pressure, minimizing side reactions.

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C) for regioselective amination.

- Purification : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) or recrystallization in ethanol/ether mixtures. Monitor purity via argentometric titration (>94% chloride content) .

Q. How do solvent polarity and reaction conditions influence its reactivity in nucleophilic substitution reactions?

- Answer :

- Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states, accelerating SN2 pathways.

- Acidic conditions (pH <4) protonate the amino group, reducing undesired intramolecular cyclization.

- Kinetic studies : Use ¹⁹F NMR to track trifluoromethyl group stability under varying temperatures (25–80°C). Data contradictions (e.g., unexpected byproducts) may arise from competing elimination pathways, requiring DFT calculations to model transition states .

Q. What analytical techniques are critical for characterizing its structure and interactions?

- Answer :

- X-ray crystallography : Resolve chiral centers and confirm stereochemistry using SHELX software (SHELXL for refinement, SHELXS for structure solution) .

- Spectroscopy : IR (C=O stretch at ~1740 cm⁻¹), ¹H/¹³C/¹⁹F NMR (δ 4.2 ppm for ethyl ester protons; δ -65 ppm for CF₃ in ¹⁹F NMR).

- Mass spectrometry : ESI-MS (m/z 207.58 [M+H]⁺) validates molecular weight .

Q. How does the trifluoromethyl group impact its biological activity in drug discovery?

- Answer : The -CF₃ group enhances:

- Metabolic stability : Reduces oxidative degradation by cytochrome P450 enzymes.

- Lipophilicity : LogP increases by ~0.5 units compared to non-fluorinated analogs, improving membrane permeability.

- Receptor binding : Fluorine’s electronegativity strengthens hydrogen bonds in target proteins (e.g., kinase inhibitors). Validate via comparative IC₅₀ assays against non-fluorinated derivatives .

Methodological Considerations

Q. How to resolve discrepancies in reported melting points (e.g., 218–220°C vs. 149°C decomposition)?

- Answer : Discrepancies arise from polymorphic forms or impurities. Use:

- DSC/TGA : Measure thermal stability under inert atmospheres.

- Recrystallization : Test solvents (e.g., methanol vs. ethyl acetate) to isolate pure polymorphs .

Q. What protocols ensure reproducibility in chiral resolution for enantiopure synthesis?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。